3-Chlorooctahydroquinolin-2(1H)-one
Overview
Description
3-Chlorooctahydroquinolin-2(1H)-one is a heterocyclic organic compound that belongs to the class of quinolinones. This compound is characterized by the presence of a chlorine atom at the third position of the octahydroquinolin-2(1H)-one ring system. Quinolinones are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorooctahydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-chloroaniline with cyclohexanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chlorooctahydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2(1H)-one derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinolin-2(1H)-one derivatives.
Substitution: The chlorine atom at the third position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinolin-2(1H)-one derivatives.
Reduction: Tetrahydroquinolin-2(1H)-one derivatives.
Substitution: Various substituted quinolin-2(1H)-one derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chlorooctahydroquinolin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Chlorooctahydroquinolin-2(1H)-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the inhibition of key enzymes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A heterocyclic aromatic compound with a similar ring structure but without the chlorine atom.
Quinolin-2(1H)-one: A compound with a similar core structure but lacking the chlorine substitution.
Tetrahydroquinolin-2(1H)-one: A reduced form of quinolin-2(1H)-one.
Uniqueness
3-Chlorooctahydroquinolin-2(1H)-one is unique due to the presence of the chlorine atom at the third position, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity and its interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-chloro-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h6-8H,1-5H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHALVREUDNLSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(C(=O)N2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70524985 | |
Record name | 3-Chlorooctahydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70524985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87624-03-1 | |
Record name | 3-Chlorooctahydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70524985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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